3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine
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Overview
Description
3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that features a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the nitration of 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would include steps such as cyclization, nitration, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include nitro-derivatives or compounds with additional oxygen-containing functional groups.
Reduction: The major product is 3-methyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the nitro and methyl groups, making it less reactive.
3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the nitro group, resulting in different chemical and biological properties.
7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the
Properties
CAS No. |
771413-44-6 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-7-nitro-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C11H14N2O2/c1-12-6-4-9-2-3-11(13(14)15)8-10(9)5-7-12/h2-3,8H,4-7H2,1H3 |
InChI Key |
NRJUDAQIPYJHAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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